![molecular formula C7H6N2S B1373442 Benzo[C]isothiazol-4-amine CAS No. 56910-92-0](/img/structure/B1373442.png)

Benzo[C]isothiazol-4-amine

説明

Synthesis Analysis

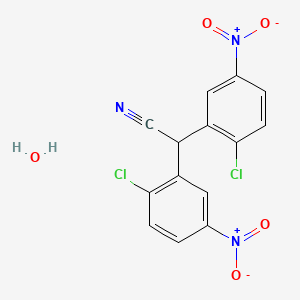

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

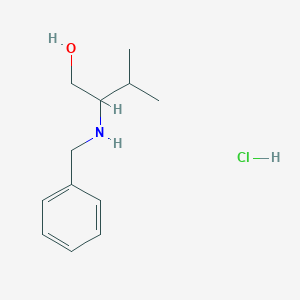

The molecular structure of Benzo[C]isothiazol-4-amine includes a benzene ring fused with an isothiazole ring . The isothiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis

In the synthesis of certain derivatives, the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

Benzo[C]isothiazol-4-amine has a molecular weight of 150.20 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 0 .科学的研究の応用

Synthetic Methodologies and Chemical Reactions

Benzo[c]isothiazol-4-amine derivatives are synthesized through various chemical processes, highlighting their importance in organic synthesis. For instance, a palladium-catalyzed tandem reaction involving o-aminophenols, bromoalkynes, and isocyanides produces 4-amine-benzo[b][1,4]oxazepines, suggesting a pathway that involves migratory insertion of isocyanides into the vinyl-palladium intermediate (Liu et al., 2012). Additionally, research on benzothiazole and benzo[d]isothiazole Schiff bases for potential applications in treating human and cattle infectious diseases and drug-resistant cancers, despite their lack of antiviral or antimicrobial activity, underscores their chemical versatility and the ongoing interest in their biological activities (Vicini et al., 2003).

Antiproliferative and Antiretroviral Activities

The exploration of benzo[d]isothiazole hydrazones for antiretroviral activities, especially against HIV, further exemplifies the pharmacological potential of these compounds. Despite some compounds being inactive against viruses but cytotoxic to human CD4+ lymphocytes, their antiproliferative activity against leukemia and solid tumor cell lines has been a subject of interest, with specific compounds showing significant cytotoxicity and growth inhibition in various cancer cell lines (Vicini et al., 2006).

Antitumor Properties

The development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles demonstrates the therapeutic applications of benzothiazole derivatives. These compounds exhibit selective, potent antitumor properties both in vitro and in vivo, with specific amino acid conjugations used to enhance their pharmacokinetic profiles, leading to significant tumor growth inhibition in breast and ovarian cancer models (Bradshaw et al., 2002).

Corrosion Inhibition

In the context of material science, triazole Schiff bases, including derivatives related to benzo[c]isothiazol-4-amine, have been investigated as corrosion inhibitors on mild steel in acidic media. Their effectiveness, governed by various thermodynamic and electrochemical parameters, highlights the utility of these compounds in protecting industrial materials, thereby extending their applications beyond biological systems (Chaitra et al., 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2,1-benzothiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKXNBZDJVHECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698137 | |

| Record name | 2,1-Benzothiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[C]isothiazol-4-amine | |

CAS RN |

56910-92-0 | |

| Record name | 2,1-Benzothiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

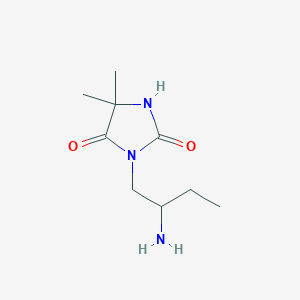

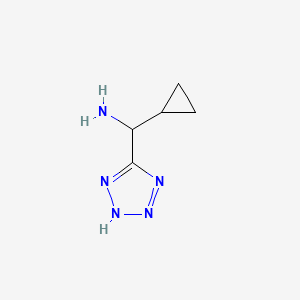

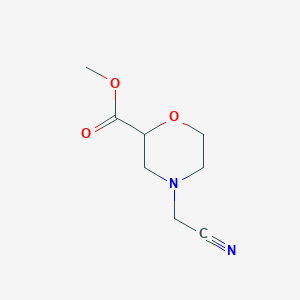

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373360.png)

![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B1373361.png)

![1-Iodo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1373368.png)

![(6-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1373375.png)

![2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol](/img/structure/B1373379.png)

![2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373381.png)